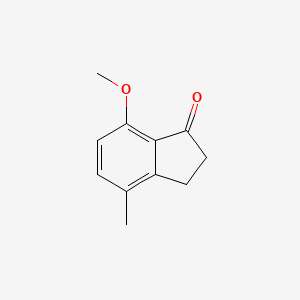

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

Vue d'ensemble

Description

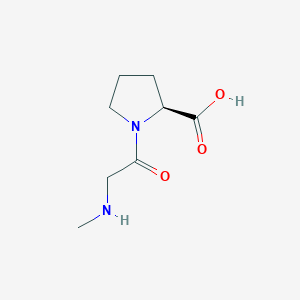

Indenones, like the one you mentioned, are a type of organic compound that contain a five-membered ring fused to a ketone . They are part of a larger class of compounds known as heterocycles, which are commonly found in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of an indenone can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These methods can provide information about the positions of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis

Indenones can undergo a variety of chemical reactions, including nucleophilic addition at the carbonyl group and electrophilic substitution at the aromatic ring . The specific reactions that a given indenone can undergo will depend on its structure and the conditions used.Physical And Chemical Properties Analysis

The physical and chemical properties of an indenone, such as its melting point, solubility, and stability, can be determined using various analytical techniques . These properties can influence how the indenone behaves in a biological system or how it can be formulated into a drug.Applications De Recherche Scientifique

Pharmaceuticals: Potential CYP1A2 Inhibitor

This compound has been identified as a potential CYP1A2 inhibitor . The CYP1A2 enzyme is significant in the metabolism of various drugs, and its inhibition can be crucial in increasing the bioavailability of certain medications. This property could be harnessed in the development of new drugs or in improving existing therapeutic regimens.

Organic Synthesis: Building Block

Due to its reactive ketone group, this compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including condensation and addition reactions, to form more complex molecules, which can be used in synthesizing natural products or novel organic compounds.

Computational Chemistry: Molecular Modeling

The compound’s structure allows for its use in computational chemistry for molecular modeling purposes . Programs like Amber and GROMACS can utilize it to produce simulations that help understand molecular behavior and interactions, which is valuable in drug design and materials science.

Biofuels: Pyrolysis Bio-Oil Upgrading

Research indicates that methyl- and methoxy-substituted indanones, like 7-Methoxy-4-methyl-1-indanone, could play a role in the production of advanced biofuels via pyrolysis bio-oil upgrading . This application is particularly relevant in the context of renewable energy sources and sustainability.

Medicinal Chemistry: Drug Discovery

The physicochemical properties of 7-Methoxy-4-methyl-1-indanone, such as high GI absorption and BBB permeant, indicate its potential in drug discovery . It could be used to develop new therapeutic agents that require these specific pharmacokinetic properties.

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one are currently unknown

Pharmacokinetics

Some physicochemical properties have been reported . The compound has high gastrointestinal absorption and is BBB permeant, suggesting it can cross the blood-brain barrier . The compound is also reported to be a CYP1A2 inhibitor .

Result of Action

The molecular and cellular effects of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one’s action are currently unknown

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-methoxy-4-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-3-6-10(13-2)11-8(7)4-5-9(11)12/h3,6H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPSMYFPKZFKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(=O)C2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543336 | |

| Record name | 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | |

CAS RN |

67901-83-1 | |

| Record name | 1H-Inden-1-one, 2,3-dihydro-7-methoxy-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67901-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

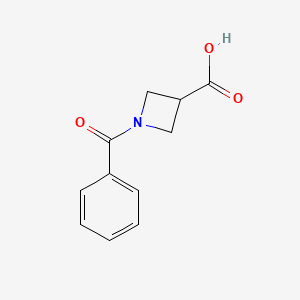

![1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B1338217.png)